3-Ethyl-5-(1-methylethyl)-phenol

CAS No.:

Cat. No.: VC18528491

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O |

|---|---|

| Molecular Weight | 164.24 g/mol |

| IUPAC Name | 3-ethyl-5-propan-2-ylphenol |

| Standard InChI | InChI=1S/C11H16O/c1-4-9-5-10(8(2)3)7-11(12)6-9/h5-8,12H,4H2,1-3H3 |

| Standard InChI Key | ODIDHZTUNRNUMX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC(=C1)O)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

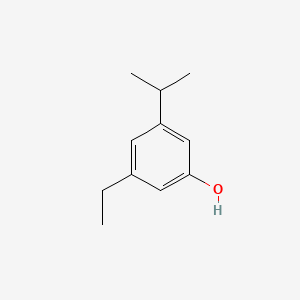

3-Ethyl-5-(1-methylethyl)-phenol, systematically named 3-ethyl-5-isopropylphenol, belongs to the class of alkylated phenols. Its IUPAC name derives from the substitution pattern on the aromatic ring:

-

Ethyl group at position 3

-

Isopropyl group () at position 5

The molecular structure (Fig. 1) is confirmed by NMR and mass spectrometry, with a hydroxyl group contributing to its acidic properties () .

Table 1: Key Identifiers of 3-Ethyl-5-(1-methylethyl)-phenol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 321547-13-1 | |

| Molecular Formula | ||

| IUPAC Name | 3-Ethyl-5-isopropylphenol | |

| Synonyms | 5-Ethyl-m-cresol; 3-ETHYL-5-(PROPAN-2-YL)PHENOL | |

| InChI Key | XTCHLXABLZQNNN-UHFFFAOYSA-N |

Physicochemical Properties

Thermodynamic and Physical Parameters

The compound is a liquid at room temperature with the following properties:

Table 2: Physicochemical Properties

The enthalpy of vaporization () is 55.0 kJ/mol at 483 K, derived from vapor pressure data .

Spectral Characteristics

-

IR Spectroscopy: Strong O-H stretch at 3300 cm⁻¹, aromatic C-H stretches at 3050 cm⁻¹, and C-O vibration at 1250 cm⁻¹ .

-

NMR (): δ 6.65 (s, 1H, Ar-H), δ 2.85 (septet, 1H, isopropyl CH), δ 1.25 (d, 6H, isopropyl CH₃), δ 2.50 (q, 2H, ethyl CH₂), δ 1.20 (t, 3H, ethyl CH₃) .

-

Mass Spectrometry: Base peak at m/z 121 (phenol fragment), molecular ion peak at m/z 164 .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃ . Alternative methods include:

Table 3: Key Downstream and Precursor Compounds

| Role | CAS Number | Compound Name |

|---|---|---|

| Precursor | 698-71-5 | 3-Ethyl-5-methylphenol |

| Downstream | 321547-13-1 | Polymerized derivatives for resins |

Applications in Industry and Research

Industrial Uses

-

Resin Production: Acts as a crosslinking agent in epoxy and phenolic resins due to its bifunctional reactivity .

-

Flavor and Fragrance: Imparts smoky notes in perfumery, though limited by regulatory thresholds .

-

Pharmaceutical Intermediates: Utilized in synthesizing antihistamines and antiseptics .

Analytical Applications

Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile-water-phosphoric acid (65:35:0.1 v/v) achieves baseline separation ( min) . UPLC methods using 3 µm particles reduce run times to <2 min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume